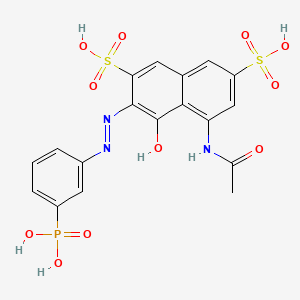
5-(Acetylamino)-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetylamino)-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid: is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes multiple functional groups, such as acetylamino, hydroxy, azo, and disulphonic acid groups, which contribute to its unique chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetylamino)-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azo group, converting it into corresponding amines.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve acids, bases, or specific catalysts.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: The compound is extensively used as a dye intermediate in the synthesis of various azo dyes. Its vibrant color properties make it valuable in textile and ink industries.
Biology: In biological research, the compound is used as a staining agent for microscopy, helping to visualize cellular components.
Industry: Beyond dyes, the compound finds applications in the production of colorants for plastics, paints, and coatings. Its stability and colorfastness make it a preferred choice in these industries.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets often involve enzymes or receptors that interact with the functional groups present in the compound. The pathways involved include electron transfer processes, binding interactions with proteins, and participation in redox reactions.
Comparison with Similar Compounds
- 4-amino-3-[(2,5-disulphophenyl)azo]-5-hydroxy-6-[(3-phosphonophenyl)azo]naphthalene-2,7-disulphonic acid
- 3,3-Dihydroxy-4-((5-(acetylamino)-4-hydroxy-2,7-disulfonaphth-3-yl)azo)-4-((4,5-dihydroxy-1-sulfonaphth-6-yl)azo)-1,1-biphenyl
Uniqueness: The uniqueness of 5-(Acetylamino)-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid lies in its specific combination of functional groups, which impart distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields highlight its versatility compared to similar compounds.
Properties
CAS No. |
62346-00-3 |
|---|---|
Molecular Formula |
C18H16N3O11PS2 |
Molecular Weight |
545.4 g/mol |
IUPAC Name |
5-acetamido-4-hydroxy-3-[(3-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C18H16N3O11PS2/c1-9(22)19-14-8-13(34(27,28)29)5-10-6-15(35(30,31)32)17(18(23)16(10)14)21-20-11-3-2-4-12(7-11)33(24,25)26/h2-8,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI Key |
RXJPLRCBOFBATC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC(=CC=C3)P(=O)(O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















